
3-Phenylisoquinoline-4-carbonitrile
Overview
Description
3-Phenylisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C16H10N2 and a molecular weight of 230.26 g/mol. It is primarily used in scientific research due to its diverse pharmaceutical properties. This compound is known for its applications in organic light-emitting diodes (OLEDs) and other advanced materials .
Preparation Methods
The synthesis of 3-Phenylisoquinoline-4-carbonitrile typically involves the cyclization of 2-alkynyl benzyl azides catalyzed by palladium. This reaction can selectively produce 4-bromoisoquinoline and 4-bromoisoquinolone under different conditions . Another approach involves the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . These methods highlight the versatility and efficiency of modern synthetic strategies for constructing the isoquinoline scaffold.
Chemical Reactions Analysis
3-Phenylisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.
Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Medicinal Chemistry
3-Phenylisoquinoline-4-carbonitrile and its derivatives have shown significant potential in the development of new pharmaceuticals. Research indicates that these compounds can act as antibacterial agents, particularly against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Case Study: Antibacterial Activity
A study evaluated various 3-phenylisoquinoline derivatives for their ability to inhibit bacterial growth. The results indicated that certain derivatives exhibited strong activity against multidrug-resistant strains, demonstrating their potential as novel antibacterial agents targeting the FtsZ protein involved in bacterial cell division .
Organic Light Emitting Diodes (OLEDs)
The compound is utilized in the production of OLEDs due to its favorable electronic properties. It serves as a building block for synthesizing materials that enhance the efficiency of light emission.
Case Study: OLED Efficiency
Research has shown that cyclometalated iridium(III) complexes incorporating this compound exhibit improved performance in near-infrared OLED applications. The structural features of this compound contribute to enhanced luminescence and stability in device configurations .
Organic Synthesis
In organic chemistry, this compound is employed as a versatile intermediate for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions, such as Suzuki coupling and other substitution reactions, makes it valuable for researchers aiming to create novel compounds.
Reaction Mechanisms
The compound can undergo:
- Oxidation : Leading to the formation of different derivatives.
- Reduction : Modifying functional groups on the isoquinoline ring.
- Substitution Reactions : Particularly through palladium-catalyzed processes, facilitating the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 3-Phenylisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme activity and receptor binding . The exact molecular targets and pathways depend on the specific application and the nature of the derivatives used.
Comparison with Similar Compounds
3-Phenylisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:
1-Phenylisoquinoline-4-carbonitrile: This compound is used in the synthesis of efficient near-infrared organic light-emitting diodes.
4-Bromoisoquinoline: Produced through selective synthesis, this compound is used in various organic reactions.
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific electronic properties and its versatility in various scientific and industrial applications .
Properties
IUPAC Name |
3-phenylisoquinoline-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-10-15-14-9-5-4-8-13(14)11-18-16(15)12-6-2-1-3-7-12/h1-9,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIJUTBMIJZXBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565818 | |
Record name | 3-Phenylisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170306-35-1 | |
Record name | 3-Phenylisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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